molecular formula C16H18BF3N2O2 B8131372 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole

Cat. No.: B8131372
M. Wt: 338.1 g/mol
InChI Key: FTPDMLJAQIVAJR-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises:

  • A pyrazole ring substituted at the 1-position with a 3,4,5-trifluorobenzyl group, providing steric bulk and electron-withdrawing effects due to fluorine atoms.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position, a pinacol boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

This compound is a key intermediate in synthesizing bioactive molecules, particularly in modifying fluorinated aromatic systems for drug discovery. Its trifluorinated benzyl moiety enhances metabolic stability and binding affinity in receptor-ligand interactions .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(3,4,5-trifluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BF3N2O2/c1-15(2)16(3,4)24-17(23-15)11-7-21-22(9-11)8-10-5-12(18)14(20)13(19)6-10/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPDMLJAQIVAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Increasing fluorine atoms (e.g., trifluoro vs. difluoro) elevates electron-withdrawing effects , accelerating Suzuki coupling rates but may reduce solubility .
  • 3,4,5-Trifluoro substitution (target compound) offers maximal electronic activation, ideal for coupling with electron-rich aryl halides .

Pyrazole Substitution Modifications

Compound Name Pyrazole Substitution Additional Groups Molecular Weight Yield in Synthesis Application Example
1-(3,4,5-Trifluoro-benzyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole None 366.1 N/A Base structure for drug candidates
1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 3,5-Dimethyl Methyl groups 348.2 82% (alkylation) Improved stability for long-term storage
1-(3-Chloro-4-(trifluoromethoxy)benzyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Cl, CF₃O 416.6 N/A Antibacterial agent precursors

Key Observations :

  • Methyl groups (e.g., 3,5-dimethyl) on pyrazole enhance steric protection of the boronic ester, reducing undesired side reactions .
  • Bulky substituents (e.g., CF₃O in ) complicate synthesis but improve target specificity in medicinal chemistry.

Boronic Ester Variations

Compound Name Boronic Ester Structure Reactivity in Cross-Couplings Yield in Model Reactions
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole Pinacol boronic ester High 77% (Suzuki coupling)
1-(Ethoxyethyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Ethoxyethyl-protected boronic ester Moderate 50–60%
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine Heterocyclic boronic ester Low <40%

Key Observations :

  • Pinacol boronic esters (target compound) remain the gold standard for Suzuki couplings due to stability and commercial availability .
  • Modified esters (e.g., ethoxyethyl) sacrifice reactivity for improved solubility in polar solvents .

Pharmaceutical Relevance

  • Used in M1 muscarinic receptor modulators (e.g., compound 10d in ).
  • Fluorinated analogs show promise in anticancer agents due to enhanced membrane permeability .

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